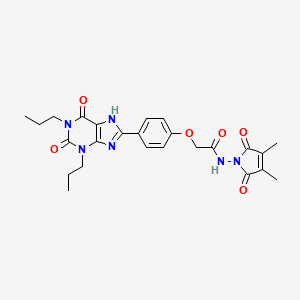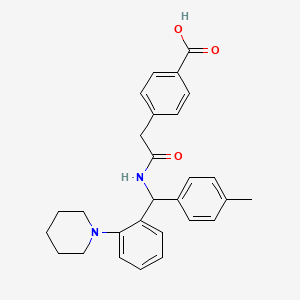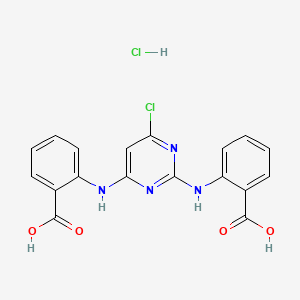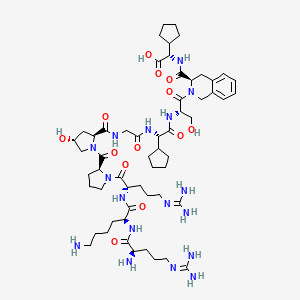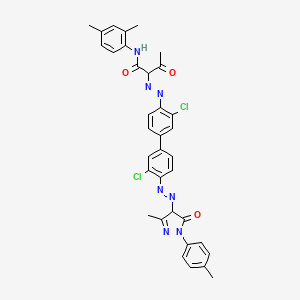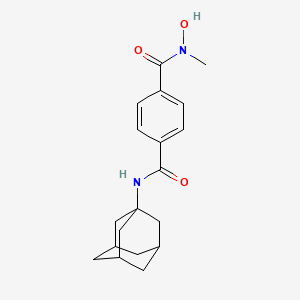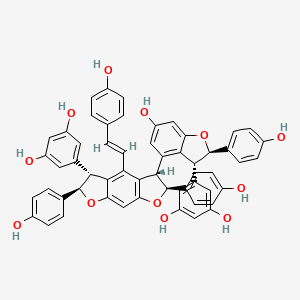
D-(+)-Ambamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-(+)-Ambamide is a chiral amide compound with significant importance in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-(+)-Ambamide typically involves the reaction of a chiral amine with an appropriate acid chloride or anhydride. One common method is the use of D-(+)-phenylglycine as the starting material, which undergoes amidation with an acid chloride under basic conditions to yield this compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
D-(+)-Ambamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
D-(+)-Ambamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of D-(+)-Ambamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the molecular structure of the derivatives used.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-(-)-Ambamide: The enantiomer of D-(+)-Ambamide, with different stereochemistry and potentially different biological activities.
N-Substituted Amides: Compounds with similar amide functional groups but different substituents on the nitrogen atom.
Chiral Amines: Compounds with similar chiral centers but different functional groups.
Uniqueness
This compound is unique due to its specific stereochemistry, which can lead to different interactions with biological targets compared to its enantiomer or other similar compounds. This uniqueness makes it valuable in the development of chiral drugs and other specialized applications.
Propriétés
Numéro CAS |
83200-92-4 |
|---|---|
Formule moléculaire |
C13H19N5O4 |
Poids moléculaire |
309.32 g/mol |
Nom IUPAC |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(2R)-1-hydroxybutan-2-yl]acetamide |
InChI |
InChI=1S/C13H19N5O4/c1-4-8(6-19)15-9(20)5-18-7-14-11-10(18)12(21)17(3)13(22)16(11)2/h7-8,19H,4-6H2,1-3H3,(H,15,20)/t8-/m1/s1 |
Clé InChI |
RAJOZBBPJBDOMX-MRVPVSSYSA-N |
SMILES isomérique |
CC[C@H](CO)NC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
SMILES canonique |
CCC(CO)NC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







